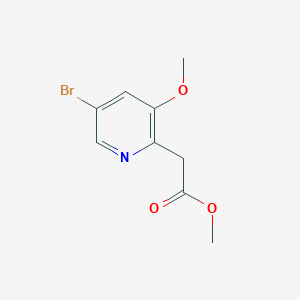

Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate

Description

Methyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate (CAS: 947688-88-2) is a pyridine derivative characterized by a bromine atom at position 5, a methoxy group at position 3, and a methyl ester-linked acetate moiety at position 2 of the pyridine ring. Its molecular formula is C₉H₁₀BrNO₃, with a molecular weight of 260.09 g/mol. The compound is commercially available with purities exceeding 98% and is utilized primarily as a synthetic intermediate in pharmaceutical and agrochemical research .

The bromine atom and methoxy group enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group facilitates further functionalization, such as hydrolysis to carboxylic acids or transesterification.

Properties

IUPAC Name |

methyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-8-3-6(10)5-11-7(8)4-9(12)14-2/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBFYHXYKGIAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649128 | |

| Record name | Methyl (5-bromo-3-methoxypyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947688-88-2 | |

| Record name | Methyl (5-bromo-3-methoxypyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 5-Bromo-3-methoxypyridin-2-yl Acetic Acid

One direct route involves preparing the corresponding acetic acid derivative of 5-bromo-3-methoxypyridine, followed by methylation to form the methyl ester.

- Starting Material: 5-bromo-3-methoxypyridin-2-yl acetic acid.

- Reagents: Methanol (as solvent and methylating agent), acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Conditions: Reflux under acidic conditions for several hours.

- Outcome: Formation of this compound with high purity after work-up and purification.

This classical Fischer esterification is favored for its simplicity and scalability.

Palladium-Catalyzed Cross-Coupling Reactions

Advanced synthetic routes employ palladium-catalyzed coupling to introduce the acetyl side chain onto a brominated pyridine ring:

- Starting Material: 5-bromo-3-methoxypyridine or a related halogenated pyridine.

- Reagents: Methyl 2-bromoacetate or equivalents, palladium catalysts such as Pd2(dba)3, ligands like XantPhos, base (t-BuONa), and toluene as solvent.

- Conditions: Heating at 100–110 °C under inert atmosphere.

- Mechanism: Cross-coupling via C–C bond formation between the pyridine ring and the acetate side chain.

- Advantages: High regioselectivity and yield, suitable for complex molecule synthesis.

This method is supported by literature on related pyridine derivatives and is useful for preparing structurally similar compounds with functional groups.

Multi-Step Synthesis via Formylation and Amine Substitution

Some patented methods for related pyridine intermediates (e.g., 5-bromo-7-azaindole derivatives) provide insight into preparation strategies:

- Step 1: Formylation of 2-amino-3-methyl-5-bromopyridine with orthoformates under acidic catalysis to form ethyl formate derivatives.

- Step 2: Reaction with N-methylaniline to form N-methyl-N-phenylformimino phenyl esters.

- Step 3: Treatment with strong bases such as sodium amide in ethylene glycol dimethyl ether at controlled low temperatures (10–15 °C) to cyclize or rearrange to the target compound or intermediates.

- Work-up: Extraction, drying, solvent evaporation, and recrystallization.

- Yields: Typically high, around 80–90%.

Although this process is for a related compound, the principles of controlled base-mediated transformations and ester formation are applicable.

Summary Data Table of Preparation Methods

Research Findings and Optimization Notes

- Reaction times and temperatures are critical, especially in base-mediated steps, to avoid side reactions or decomposition.

- Acid catalysts such as p-toluenesulfonic acid provide effective esterification conditions.

- Use of inert atmosphere and anhydrous solvents improves reproducibility and yield in palladium-catalyzed reactions.

- Purification typically involves silica gel chromatography or recrystallization to achieve high purity.

- Analytical confirmation by NMR, mass spectrometry, and chromatography is standard practice.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The methoxy group can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate has been investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Antibacterial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antibacterial properties. For instance, a study highlighted that certain pyridine derivatives showed enhanced activity against resistant bacterial strains due to structural modifications, such as the introduction of halogen groups .

| Compound | Activity Against Resistant Bacteria | Reference |

|---|---|---|

| This compound | Moderate to high efficacy | |

| Related pyridine derivatives | Enhanced activity due to structural modifications |

Anticancer Properties

Pyridine derivatives have also been explored for their anticancer effects. Studies suggest that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-thrombolytic Activity

The compound has shown promising results in anti-thrombolytic assays. Certain derivatives demonstrated significant inhibition of clot formation, indicating potential use in treating thrombotic disorders .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex molecules.

Synthesis of Novel Derivatives

The compound can be utilized in Suzuki cross-coupling reactions to synthesize novel pyridine-based derivatives. These reactions leverage palladium catalysts to facilitate the formation of carbon-carbon bonds, resulting in a variety of functionalized products that may possess unique biological activities .

Electroluminescent Devices

Research indicates that pyridine derivatives can be applied in the field of organic electronics, specifically in the fabrication of electroluminescent devices. The unique electronic properties imparted by the pyridine ring contribute to the efficiency and performance of these devices .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- A study conducted on various pyridine derivatives demonstrated their antibacterial efficacy against multiple strains, suggesting that modifications to the methyl acetate moiety could enhance activity against resistant bacteria .

- Another research highlighted the synthesis of this compound as a precursor for developing novel anti-cancer agents, showcasing its versatility in medicinal chemistry applications .

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Methyl 5-bromo-2-methoxypyridine-4-carboxylate (PY-7934)

- CAS : 886365-25-9

- Formula: C₈H₈BrNO₃

- Substituents : 5-Br, 2-OMe, 4-COOMe

- Purity : 95%

- Key Differences: The methoxy and ester groups are positioned at C2 and C4, respectively, altering electronic distribution.

Methyl 5-Bromo-3-methylpicolinate (SS-3016)

Ethyl Ester Derivatives

Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate

- CAS : 1620318-88-8

- Formula: C₉H₉BrFNO₂

- Substituents : 5-Br, 3-F, 2-acetate

- Key Differences : Fluorine at C3 (vs. OMe) increases electronegativity, making the pyridine ring more electron-deficient. This enhances susceptibility to SNAr but reduces solubility in polar solvents .

Ethyl 2-(5-bromo-3-chloropyridin-2-yl)acetate

- CAS : 1335057-98-1

- Formula: C₉H₉BrClNO₂

- Substituents : 5-Br, 3-Cl, 2-acetate

Functional Group Variants

3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol

- CAS: Not provided

- Formula: C₉H₈BrNO₂

- Substituents : 5-Br, 3-OMe, 2-propargyl alcohol

- Key Differences : The propargyl alcohol group enables click chemistry applications (e.g., azide-alkyne cycloaddition), diverging from the ester’s role in acylative transformations .

tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate

Data Tables

Table 1: Structural and Commercial Comparison

Biological Activity

Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate is a pyridine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, synthesis methods, and its implications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 260.085 g/mol. The structure consists of a pyridine ring with a bromine substituent at the 5-position and a methoxy group at the 3-position, attached to an acetate moiety. This configuration contributes to its unique reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination : The bromination of 3-methoxypyridine.

- Esterification : Followed by esterification to form the acetate.

A common method employed is the palladium-catalyzed Suzuki cross-coupling reaction , which allows for efficient coupling with arylboronic acids under optimized conditions.

Antimicrobial Properties

Research indicates that compounds containing pyridine rings, including this compound, exhibit significant antimicrobial activity against various bacteria and fungi. This activity is attributed to their ability to interact with microbial enzymes or cell membranes, disrupting essential biological processes.

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through mechanisms that involve modulation of key signaling pathways or direct interaction with cancer-related proteins.

In particular, the compound has shown promise in targeting metabolic pathways involved in cancer cell survival, highlighting its potential as a therapeutic agent in oncology .

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Inhibition : Interaction with specific enzymes, leading to modulation of their activity.

- Cell Signaling Interference : Disruption of cellular signaling pathways that promote tumor growth and survival.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.

- Anticancer Activity : In vitro studies indicated that this compound could reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-(5-bromopyridin-3-YL)acetate | C₈H₉BrN₁O₂ | Lacks methoxy group; simpler structure |

| Methyl 2-(4-chloro-3-methoxypyridin-2-YL)acetate | C₉H₉ClN₁O₃ | Contains chloro substituent; studied for different activities |

| Methyl 2-(6-methoxy-pyridin-3-YL)acetate | C₉H₉N₁O₃ | Different position of methoxy group; varied biological activity |

The presence of the methoxy group in this compound enhances its solubility and reactivity compared to other similar compounds, potentially influencing its biological interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate, and how do reaction conditions influence yield?

- Methodological Answer : Aromatic nucleophilic substitution followed by hydroxydeboronation has been reported as an efficient route for synthesizing structurally similar pyridine derivatives. For example, methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate was synthesized via this method, achieving scalability and moderate yields (40–60%) under mild conditions (room temperature, catalytic Pd) . Adjusting boronic acid equivalents and solvent polarity (e.g., THF vs. DMF) can optimize regioselectivity and reduce side products like dehalogenated byproducts.

Q. How is crystallographic data for this compound typically analyzed?

- Methodological Answer : The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:

- Data collection: High-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve Br-heavy atom positions.

- Structure solution: Direct methods (SHELXS/SHELXD) for phase determination, followed by Fourier map analysis.

- Refinement: Anisotropic displacement parameters for Br and O atoms, with hydrogen atoms placed geometrically . Validation tools like ORTEP-III (via GUI in ORTEP-3) visualize thermal ellipsoids to assess positional uncertainties .

Q. What analytical techniques confirm the purity and identity of this compound?

- Methodological Answer :

- HPLC-MS : Retention time alignment with standards and molecular ion peaks ([M+H]+ at m/z 274.0 for C₉H₁₀BrNO₃).

- ¹H/¹³C NMR : Key signals include δ ~3.8 ppm (methoxy OCH₃), δ ~4.1 ppm (ester COOCH₃), and aromatic protons at δ 7.2–8.5 ppm (pyridine ring) .

- Elemental Analysis : Matching calculated vs. observed %C, %H, %N (e.g., C 39.88%, H 3.73%, N 5.19% for C₉H₉BrNO₃).

Advanced Research Questions

Q. How do steric and electronic effects of the 5-bromo and 3-methoxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 5 facilitates Suzuki-Miyaura couplings (e.g., with arylboronic acids), but the electron-donating methoxy group at position 3 may reduce electrophilicity. Computational studies (DFT) predict Hammett σ values for substituent effects, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos). Kinetic monitoring via in situ IR spectroscopy can track reaction progress and identify intermediates .

Q. What strategies resolve contradictions in reported crystallographic data for brominated pyridine derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or bond angles often arise from:

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to model twin domains .

- Disorder : Refine alternate conformations for flexible groups (e.g., ester side chains) with occupancy factors.

- Validation : Cross-check with Cambridge Structural Database (CSD) entries (e.g., refcode JEGWIR for similar bromopyridine structures) .

Q. How can regioselective functionalization of the pyridine ring be achieved post-synthesis?

- Methodological Answer : Directed ortho-metalation (DoM) using LDA or TMPMgCl·LiCl at low temperatures (−78°C) targets the C4 position, leveraging the directing effect of the methoxy group. Subsequent quenching with electrophiles (e.g., DMF for formylation or I₂ for iodination) yields C4-modified derivatives. LC-MS tracking confirms selectivity (>90% by peak integration) .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?

- Methodological Answer : Key issues include:

- Purification : Chromatography bottlenecks at >10 g scale. Switch to recrystallization (solvent: ethyl acetate/hexane) or fractional distillation (bp ~195°C under reduced pressure) .

- Byproduct formation : Optimize stoichiometry of boronic acid (1.2 eq.) and use scavengers (e.g., QuadraSil MP for Pd removal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.